Diastereoselectivity of PhMgBr Addition: 4-Chlorophenyl tert-Butanesulfinyl Imine Delivers 91:9 dr vs. Only 10% ee for the p-Toluenesulfinyl Analog
In the PhMgBr addition to the 4-chlorophenyl aldimine, the N-tert-butanesulfinyl derivative achieves a diastereomeric ratio of 91:9 under optimized conditions (toluene, −20 °C to 0 °C), with the major diastereomer crystallized to diastereopurity in >65% isolated yield [1]. In contrast, an N-p-toluenesulfinyl imine derived from the same 4-chlorobenzaldehyde provides only 10% enantiomeric excess under comparable PhMgBr addition conditions, as reported in a head-to-head evaluation by Han et al. [2]. The 9:1 selectivity difference is attributed to the optimal steric bulk of the tert-butyl group on sulfur, which provides effective facial discrimination without the excessive steric hindrance that compromises reactivity.
| Evidence Dimension | Diastereoselectivity of phenylmagnesium bromide addition to 4-chlorophenyl aldimine |
|---|---|
| Target Compound Data | 91:9 dr (9:1 diastereomeric ratio); major diastereomer (R,S)-8 |
| Comparator Or Baseline | N-(4-chlorobenzylidene)-p-toluenesulfinamide: 10% ee (essentially racemic) |
| Quantified Difference | ~9-fold difference in diastereoselectivity (91:9 dr vs. ~55:45 er) |
| Conditions | PhMgBr, toluene, −20 °C to 0 °C (target); PhMgBr, CH₂Cl₂ (comparator, Han et al. 2003) |
Why This Matters
A 10% ee auxiliary is synthetically useless for preparing enantiopure amines; the 91:9 dr of the tert-butanesulfinyl variant enables practical isolation of diastereomerically pure material by simple crystallization—a critical determinant for procurement in pharmaceutical intermediate synthesis.
- [1] Pflum, D. A.; Krishnamurthy, D.; Han, Z.; Wald, S. A.; Senanayake, C. H. Asymmetric Synthesis of Cetirizine Dihydrochloride. Tetrahedron Letters 2002, 43 (6), 923–926. DOI: 10.1016/S0040-4039(01)02294-8 View Source
- [2] Han, Z.; Krishnamurthy, D.; Grover, P.; Fang, Q. K.; Pflum, D. A.; Senanayake, C. H. Effective Tuning of the Arene and Alkanesulfinamides for Highly Enantioselective Synthesis of (S)-4-chlorophenylphenylmethylamine, a Key Intermediate for Antihistamic (S)-cetirizine. Tetrahedron Letters 2003, 44 (22), 4195–4197. DOI: 10.1016/S0040-4039(03)00903-1 View Source
